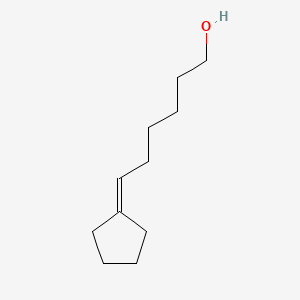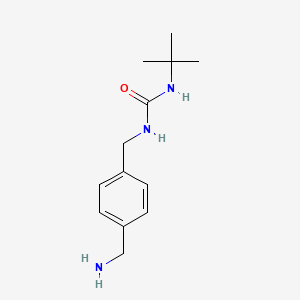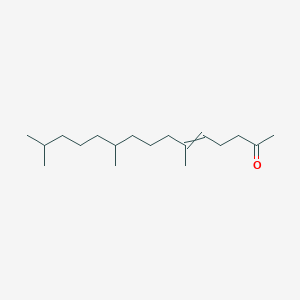
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE
Übersicht
Beschreibung
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE is an organic compound with the molecular formula C₁₈H₃₄O. It is also known by other names such as 5-pentadecen-2-one, 6,10,14-trimethyl-. This compound is characterized by its unique structure, which includes a ketone functional group and multiple methyl groups. It is commonly used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method is the acid-catalyzed aldol condensation of 6,10,14-trimethylpentadecan-2-one with an aldehyde, followed by dehydration to form the enone structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
6,10,14-Trimethylpentadecan-2-one: Similar in structure but lacks the double bond present in 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE.
Farnesyl acetone: Another related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple methyl groups and the ketone functional group contribute to its versatility in various applications .
Eigenschaften
CAS-Nummer |
3689-69-8 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
6,10,14-trimethylpentadec-5-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h13,15-16H,6-12,14H2,1-5H3 |
InChI-Schlüssel |
CKJHJTOHWZLGFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(=CCCC(=O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




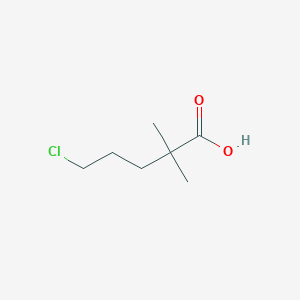

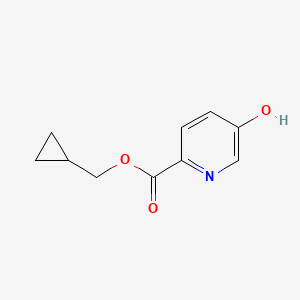

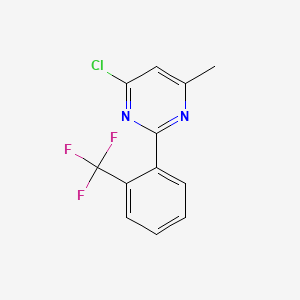
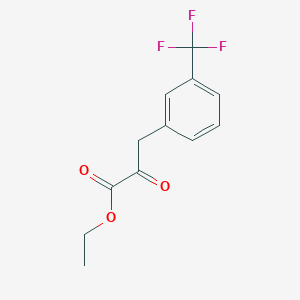

![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)
